molecular formula C10H5Cl2NO2 B1325411 2-(2,5-Dichlorobenzoyl)oxazole CAS No. 898784-22-0

2-(2,5-Dichlorobenzoyl)oxazole

Cat. No. B1325411
M. Wt: 242.05 g/mol
InChI Key: NVYOVJNELYQXPB-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorobenzoyl)oxazole, also known as DCBO, is a chemical compound with the molecular formula C10H5Cl2NO2 . It belongs to the family of oxazole derivatives.


Synthesis Analysis

The synthesis of oxazole derivatives like 2-(2,5-Dichlorobenzoyl)oxazole often involves the use of 2-aminophenol as a precursor . A variety of well-organized synthetic methodologies for oxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts have been summarized .


Molecular Structure Analysis

The molecular weight of 2-(2,5-Dichlorobenzoyl)oxazole is 242.06 g/mol . It is a planar molecule due to the aromaticity of the oxazole ring .


Chemical Reactions Analysis

Oxazole compounds, including 2-(2,5-Dichlorobenzoyl)oxazole, can undergo various chemical reactions. These include electrophilic substitution reactions, nucleophilic substitution reactions, and ring-opening reactions .

Scientific Research Applications

1. Coordination Chemistry and Catalysis

Oxazoline ligands, including compounds like 2-(2,5-Dichlorobenzoyl)oxazole, have shown promise in coordination chemistry, particularly as chiral auxiliaries in transition metal-catalyzed asymmetric organic syntheses. These ligands are known for their versatility, straightforward synthesis, and the ability to modulate chiral centers near donor atoms (Gómez, Muller, & Rocamora, 1999).

2. Synthesis of Oxazoles

Oxazoles, including derivatives of 2-(2,5-Dichlorobenzoyl)oxazole, can be synthesized from propargylcarboxamides using catalysis by metals such as gold and palladium. These processes are noted for their mild reaction conditions and can lead to various substituted oxazoles useful in medicinal chemistry (Hashmi et al., 2004), (Verrier et al., 2008).

3. Photophysical Properties

Research into the photophysical properties of oxazole derivatives has shown that they have interesting characteristics like fluorescence and potential as photoluminescent materials. This aspect could have applications in material science and photophysics (Yamamoto et al., 2007).

4. Corrosion Inhibition

Oxazole derivatives have been studied for their potential as corrosion inhibitors. Such applications are particularly relevant in materials science, where protecting metals like steel from corrosion is crucial (Moretti, Guidi, & Fabris, 2013).

5. Biological and Medicinal Applications

Although you requested exclusion of drug-related information, it's noteworthy that oxazoles, including compounds structurally related to 2-(2,5-Dichlorobenzoyl)oxazole, show a wide range of biological activities. This makes them significant in the field of medicinal chemistry for drug discovery (Zhang, Zhao, & Zhou, 2018), (Kaur et al., 2018).

Future Directions

Oxazole-based molecules, including 2-(2,5-Dichlorobenzoyl)oxazole, have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . They show broad biological activities and occupy a core position in medicinal chemistry, showing their enormous development value .

properties

IUPAC Name

(2,5-dichlorophenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO2/c11-6-1-2-8(12)7(5-6)9(14)10-13-3-4-15-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYOVJNELYQXPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)C2=NC=CO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642111
Record name (2,5-Dichlorophenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dichlorobenzoyl)oxazole

CAS RN

898784-22-0
Record name (2,5-Dichlorophenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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